molecular formula C6H9BN2O2 B1456891 1-Cyclopropylpyrazole-4-boronic Acid CAS No. 1678534-30-9

1-Cyclopropylpyrazole-4-boronic Acid

Cat. No. B1456891
M. Wt: 151.96 g/mol
InChI Key: HACQYPYUKMKUPY-UHFFFAOYSA-N
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Description

1-Cyclopropylpyrazole-4-boronic Acid is a chemical compound with the CAS Number: 1678534-30-9. It has a molecular weight of 151.96 .


Physical And Chemical Properties Analysis

1-Cyclopropylpyrazole-4-boronic Acid has a molecular weight of 151.96 .

Scientific Research Applications

Bioactivity in Cancer Research

1-Cyclopropylpyrazole-4-boronic acid, as part of polysubstituted N-arylpyrazole derivatives, has been synthesized and evaluated for its bioactivity, particularly in cancer research. Studies have shown that these compounds exhibit significant inhibitory activity against various cancer cell lines, such as lung carcinoma and T-cell leukemia, highlighting their potential in cancer therapeutics (Uramaru et al., 2014).

Versatility in Sensing Applications

Boronic acids, including 1-Cyclopropylpyrazole-4-boronic acid, are increasingly utilized in sensing applications. Their ability to interact with diols and strong Lewis bases leads to their utility in various homogeneous and heterogeneous detection systems. These applications span biological labeling, protein manipulation, and the development of therapeutic agents (Lacina, Skládal, & James, 2014).

Synthesis and Structural Utility

The compound plays a role in the synthesis of various medicinally relevant intermediates. Its flexibility in organic synthesis, demonstrated through methods like palladium-mediated α-arylation, aids in the creation of diverse chemical libraries. These compounds are essential in drug discovery projects, particularly in medicinal chemistry (Havel et al., 2018).

Boronic Acid Catalysis

Boronic acids, including 1-Cyclopropylpyrazole-4-boronic acid, are versatile in organic reactions. They play a crucial role in boronic acid catalysis, enabling reactions like aza-Michael additions. This catalysis opens pathways to various densely functionalized organic compounds, useful in both research and therapeutic applications (Hashimoto, Gálvez, & Maruoka, 2015).

Sugar Recognition and Fluorescence Response

The compound is integral in the development of novel sensors for sugar recognition. It exhibits fluorescence emission responses upon binding with sugars, making it valuable in biological and chemical sensing applications. This property is particularly leveraged in the detection and analysis of various biologically important substances (Tong et al., 2001).

Safety And Hazards

The safety information for 1-Cyclopropylpyrazole-4-boronic Acid includes several hazard statements such as H302, H315, H319, H335, and several precautionary statements such as P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

(1-cyclopropylpyrazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O2/c10-7(11)5-3-8-9(4-5)6-1-2-6/h3-4,6,10-11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACQYPYUKMKUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclopropyl-1H-pyrazol-4-YL)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Zhang, X Peng, Y Dai, J Shao, Y Ji… - Journal of Medicinal …, 2021 - ACS Publications
The receptor tyrosine kinase Axl plays important roles in promoting cancer progression, metastasis, and drug resistance and has been identified as a promising target for anticancer …
Number of citations: 6 pubs.acs.org

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